molecular formula C14H15NO6 B11060394 Methyl 2-[2-hydroxy-2-(2-methoxy-2-oxoethyl)-4H-1,4-benzoxazin-3-ylidene]acetate

Methyl 2-[2-hydroxy-2-(2-methoxy-2-oxoethyl)-4H-1,4-benzoxazin-3-ylidene]acetate

Cat. No.: B11060394
M. Wt: 293.27 g/mol
InChI Key: BSKNKBMLWIXTGW-XFFZJAGNSA-N
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Description

Methyl 2-[2-hydroxy-2-(2-methoxy-2-oxoethyl)-4H-1,4-benzoxazin-3-ylidene]acetate is a complex organic compound with a unique structure that includes a benzoxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[2-hydroxy-2-(2-methoxy-2-oxoethyl)-4H-1,4-benzoxazin-3-ylidene]acetate typically involves multiple steps. One common method includes the reaction of 2-hydroxybenzoxazine with methoxyacetyl chloride under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[2-hydroxy-2-(2-methoxy-2-oxoethyl)-4H-1,4-benzoxazin-3-ylidene]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted benzoxazine derivatives.

Scientific Research Applications

Methyl 2-[2-hydroxy-2-(2-methoxy-2-oxoethyl)-4H-1,4-benzoxazin-3-ylidene]acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antifungal and antibacterial properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which Methyl 2-[2-hydroxy-2-(2-methoxy-2-oxoethyl)-4H-1,4-benzoxazin-3-ylidene]acetate exerts its effects involves interaction with specific molecular targets. For instance, its antifungal activity may be due to the inhibition of fungal cell wall synthesis. The compound can bind to enzymes involved in the biosynthesis of essential cellular components, thereby disrupting normal cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(2-methoxy-2-oxoethyl)benzoate: Shares a similar methoxyacetyl group but lacks the benzoxazine ring.

    Methyl (E)-1-(2-((E)-2-methoxy-1-(methoxyimino)-2-oxoethyl)benzyl)-2-(1-arylidene)hydrazine-1-carboxylates: Contains a similar methoxy-oxoethyl group but has different substituents on the benzene ring.

Uniqueness

Methyl 2-[2-hydroxy-2-(2-methoxy-2-oxoethyl)-4H-1,4-benzoxazin-3-ylidene]acetate is unique due to its benzoxazine ring, which imparts specific chemical properties and biological activities not found in other similar compounds

Properties

Molecular Formula

C14H15NO6

Molecular Weight

293.27 g/mol

IUPAC Name

methyl 2-[(3Z)-2-hydroxy-3-(2-methoxy-2-oxoethylidene)-4H-1,4-benzoxazin-2-yl]acetate

InChI

InChI=1S/C14H15NO6/c1-19-12(16)7-11-14(18,8-13(17)20-2)21-10-6-4-3-5-9(10)15-11/h3-7,15,18H,8H2,1-2H3/b11-7-

InChI Key

BSKNKBMLWIXTGW-XFFZJAGNSA-N

Isomeric SMILES

COC(=O)CC1(/C(=C/C(=O)OC)/NC2=CC=CC=C2O1)O

Canonical SMILES

COC(=O)CC1(C(=CC(=O)OC)NC2=CC=CC=C2O1)O

Origin of Product

United States

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